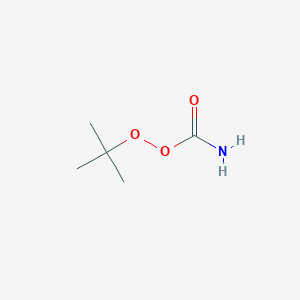

Tert-butyl carbamoperoxoate

Beschreibung

Eigenschaften

CAS-Nummer |

18389-96-3 |

|---|---|

Molekularformel |

C5H11NO3 |

Molekulargewicht |

133.15 g/mol |

IUPAC-Name |

tert-butyl carbamoperoxoate |

InChI |

InChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7) |

InChI-Schlüssel |

QSLMSOBCWZNNCH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OOC(=O)N |

Kanonische SMILES |

CC(C)(C)OOC(=O)N |

Synonyme |

Carbamoperoxoic acid, 1,1-dimethylethyl ester (9CI) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Tert Butyl Peroxycarbamates

Established Synthetic Routes for Peroxycarbamate Scaffolds

Traditional methods for constructing peroxycarbamate structures have been well-documented, primarily relying on the reaction between hydroperoxides and isocyanates.

The most direct and widely utilized method for synthesizing tert-butyl peroxycarbamates is the acylation of tert-butyl hydroperoxide with an appropriate isocyanate. This reaction involves the nucleophilic addition of the hydroperoxide to the electrophilic carbon of the isocyanate group. This process yields the corresponding N-substituted tert-butyl peroxycarbamate. researchgate.netlboro.ac.ukresearchgate.net The reaction is versatile and has been applied to various isocyanates, including monofunctional and polyfunctional prepolymers, to create polymeric peroxycarbamates. researchgate.net For instance, the reaction of industrially available prepolymers containing isocyanate groups with tert-butyl hydroperoxide has been used to produce long-chain peroxycarbamates. researchgate.net Similarly, new bisperoxycarbamates have been synthesized from the reaction between hexamethylene-1,6-diisocyanate and tert-butyl hydroperoxide. lboro.ac.uk

Table 1: Examples of Alkyl Hydroperoxide Acylation for Peroxycarbamate Synthesis

| Isocyanate Precursor | Hydroperoxide | Product | Reference |

| Phenyl isocyanate | t-Butyl hydroperoxide | t-Butyl N-phenylperoxycarbamate | researchgate.net |

| Hexamethylene-1,6-diisocyanate | Tertiary butyl hydroperoxide | Hexamethylene-N,N' bis(tert-butyl peroxycarbamate) | lboro.ac.uk |

| Isocyanate-terminated prepolymers | tert-Butyl hydroperoxide | Polymeric peroxycarbamates | researchgate.net |

Innovative Synthetic Approaches and Green Chemistry Principles

Recent advancements in chemical synthesis have focused on developing safer, more efficient, and environmentally benign methods for producing peroxide compounds, including tert-butyl peroxycarbamates.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of organic peroxides. thieme-connect.com This technology offers significant advantages in safety and efficiency due to high surface-area-to-volume ratios, excellent heat and mass transfer, and precise control over reaction parameters. thieme-connect.com Processes have been developed for the continuous production of various organic peroxides, including peroxyesters and peroxydicarbonates, using raw materials like hydrogen peroxide or alcohols. scispace.compatsnap.comgoogle.com These integrated flow reactors can combine the reaction and workup steps, allowing for a seamless and efficient production line. patsnap.comgoogle.com The "produce-to-use" model enabled by this technology minimizes the need for storage and transportation of potentially unstable peroxide compounds, thereby reducing costs and safety risks. patsnap.comgoogle.com Specifically, the synthesis of carbamate (B1207046) peroxides in continuous flow reactors has been noted as a significant advancement. google.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Organic Peroxides

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Safety | Higher risk due to large volumes and potential for thermal runaway. | Enhanced safety through small reactor volumes and superior temperature control. | thieme-connect.com |

| Efficiency | Can be limited by mixing and heat transfer. | High efficiency due to rapid mixing and heat transfer. | thieme-connect.com |

| Scalability | "Scaling-up" can be problematic and introduce new risks. | "Scaling-out" by running parallel reactors is simpler and safer. | google.com |

| Product Purity | May require extensive purification steps. | Often yields purer products with higher throughput per reactor volume. | scispace.com |

| Integration | Separate steps for reaction and workup. | Can integrate synthesis and workup into a single, seamless process. | patsnap.comgoogle.com |

Catalytic methods offer a pathway to milder reaction conditions and improved selectivity in peroxide synthesis. Various catalytic systems have been explored for peroxidation reactions. For instance, the combination of tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) can be used to generate tert-butylperoxy radicals for the functionalization of amides. beilstein-journals.orgresearchgate.net Metal-catalyzed systems involving copper, iron, or palladium have also been developed for oxidative coupling and peroxidation reactions. beilstein-journals.orgresearchgate.net Fe(acac)₃, for example, catalyzes the oxidation of various ethers with TBHP to form tert-butylperoxyacetals. beilstein-journals.org While direct catalytic synthesis of the peroxycarbamate linkage is a developing area, these related catalytic peroxidation reactions demonstrate the potential for more advanced synthetic routes. beilstein-journals.org In a different vein, the concept of enzymatic promiscuity, where hydrolases catalyze the formation of peracids, suggests that biocatalytic approaches could offer a green and highly selective future for peroxy compound synthesis. nih.gov

Table 3: Catalytic Systems for Peroxidation Reactions

| Catalyst System | Substrate Type | Product Type | Reference |

| TBAI/TBHP | Amides | Amido-peroxides | beilstein-journals.org |

| Fe(acac)₃/TBHP | Benzyl (B1604629), allyl, propargyl ethers | tert-Butylperoxyacetals | beilstein-journals.org |

| Cu(II)/TBHP | Benzyl alcohols, isocyanates | Peroxy-oxazolones | beilstein-journals.org |

| Hydrolases | Carboxylic acids, H₂O₂ | Peroxycarboxylic acids | nih.gov |

| Pd/I⁻ System | Amines, CO, Alcohols | Carbamates | sci-hub.se |

Precursor Chemistry and Stereochemical Control

The properties and final structure of tert-butyl peroxycarbamates are dictated by the chemistry of their precursors and the stereochemical considerations during synthesis. The primary precursors are tert-butyl hydroperoxide and an isocyanate. Tert-butyl hydroperoxide itself is a stable organic peroxide often used as an oxidant and radical initiator. organic-chemistry.orgorganic-chemistry.orgnih.gov Its synthesis can be achieved through methods like the continuous flow reaction of tert-butyl alcohol with hydrogen peroxide. google.com

Stereochemical control is a critical aspect of modern organic synthesis, ensuring the formation of a specific stereoisomer when chiral centers are present. numberanalytics.comox.ac.ukrijournals.com In the synthesis of peroxycarbamates, if the isocyanate or another part of the substrate contains a chiral center, asymmetric induction can lead to the preferential formation of one diastereomer over another. wikipedia.org This control is governed by the three-dimensional arrangement of atoms in the transition state. wikipedia.org Chiral auxiliaries, which are chiral groups temporarily attached to the substrate, can be used to direct the stereochemical outcome of a reaction with high selectivity. wikipedia.orgyork.ac.uk While specific studies on the stereocontrolled synthesis of tert-butyl carbamoperoxoate are not extensively detailed in the provided context, the principles of asymmetric synthesis, including substrate and reagent control, are directly applicable. wikipedia.orgyork.ac.uk

Tert-butyl Group Introduction in Amino Acid Protection

The tert-butyl group plays a crucial role in synthetic organic chemistry, particularly as a protecting group for amines, including the amino groups of amino acids. wikipedia.orgorganic-chemistry.org The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for this purpose. wikipedia.org The introduction of the Boc group to an amine prevents it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org

The protection of an amino acid's N-terminus is a fundamental step in peptide synthesis. The modification of the N-terminal amino group to a tert-butyl peroxycarbamate has been explored in the context of mass spectrometry analysis of peptides. nih.gov This derivatization allows for the identification of the N-terminal amino acid residue through characteristic fragmentation patterns. nih.gov

Several methods exist for the introduction of the Boc protecting group, which is a key precursor concept for understanding tert-butyl carbamoperoxoates. A common method involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org

Table 1: Common Methods for Boc Protection of Amines

| Method | Reagents | Conditions |

| Aqueous Method | Di-tert-butyl dicarbonate, Sodium hydroxide (B78521) | Water, 0 °C to ambient temperature |

| Anhydrous Method | Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine (DMAP) | Acetonitrile |

| On-Water Reaction | Di-tert-butyl dicarbonate | Suspension in water, ambient temperature |

| Biphasic Reflux | Di-tert-butyl dicarbonate, Sodium bicarbonate | Chloroform/water, reflux |

This table summarizes common laboratory methods for the introduction of the tert-butyloxycarbonyl (Boc) protecting group to amines, a foundational reaction for the synthesis of related tert-butyl carbamate structures.

The tert-butyl group's steric bulk and electronic properties make it an effective protecting group. It is generally stable to most nucleophiles and bases, allowing for selective reactions at other functional groups. organic-chemistry.org The removal (deprotection) of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol. wikipedia.org This acid lability is a key feature of the Boc group, enabling its selective removal in the presence of other protecting groups that are sensitive to different conditions. iris-biotech.de

Substrate Scope and Functional Group Compatibility in Peroxycarbamate Synthesis

The synthesis of tert-butyl peroxycarbamates can be achieved through the reaction of isocyanates with tert-butyl hydroperoxide. lboro.ac.ukresearchgate.net This reaction has been utilized to create both monomeric and polymeric peroxycarbamates. For instance, hexamethylene-1,6-diisocyanate reacts with tertiary butyl hydroperoxide to form hexamethylene-N,N'-bis(tert-butyl peroxycarbamate). lboro.ac.uk Similarly, polymeric peroxycarbamates have been synthesized from prepolymers containing isocyanate groups. researchgate.net

The substrate scope for this synthesis appears to be broad, encompassing a variety of isocyanates. Research has demonstrated the successful synthesis of bisperoxycarbamates from both aliphatic (hexamethylene-1,6-diisocyanate) and cycloaliphatic (methylene bis(4-cyclohexylisocyanate)) diisocyanates. lboro.ac.uk Furthermore, the methodology has been extended to polymeric systems, where polyether and polyester (B1180765) prepolymers with one, two, or three isocyanate functionalities have been successfully converted to their corresponding peroxycarbamates. researchgate.net

The functional group compatibility of the synthesis is a critical consideration. The reaction conditions for forming the peroxycarbamate linkage must be mild enough to tolerate other functional groups present in the starting materials. The synthesis from isocyanates and tert-butyl hydroperoxide is generally compatible with the ether and ester linkages found in the polymeric backbones of the prepolymers used in some studies. researchgate.net

However, the thermal stability of the resulting peroxycarbamate is a key factor, as these compounds are designed to decompose at elevated temperatures to generate radicals for applications like polymerization initiation and crosslinking. lboro.ac.ukresearchgate.net The decomposition of bisperoxycarbamates, for example, evolves carbon dioxide, which may necessitate the inclusion of an absorber like calcium hydroxide in formulations. lboro.ac.uk

Table 2: Examples of Isocyanate Precursors in Tert-butyl Peroxycarbamate Synthesis

| Isocyanate Precursor | Resulting Peroxycarbamate | Application/Study |

| Hexamethylene-1,6-diisocyanate | Hexamethylene-N,N'-bis(tert-butyl peroxycarbamate) | Crosslinking agent for elastomers lboro.ac.uk |

| Methylene bis(4-cyclohexylisocyanate) | Bisperoxycarbamate | Research on crosslinking agents lboro.ac.uk |

| Polyether and polyester prepolymers with isocyanate groups | Polymeric peroxycarbamates | Initiators for vinyl monomer polymerization researchgate.net |

This table provides examples of isocyanate precursors that have been successfully used to synthesize tert-butyl peroxycarbamates, highlighting the versatility of the synthetic methodology.

The compatibility of the peroxycarbamate curing system with other components in a formulation is also important. For instance, in the curing of fluoroelastomers, certain metallic oxides like calcium oxide and magnesium oxide are suitable for neutralizing acidic byproducts, while lead oxides have been observed to result in a poorer state of cure. lboro.ac.uk This indicates that while the synthesis itself may be compatible with a range of functional groups, the ultimate application and performance can be influenced by interactions with other chemical species present in the system.

Mechanistic Investigations of Tert Butyl Peroxycarbamate Reactivity

Decomposition Pathways and Radical Generation

Organic peroxides, characterized by their weak oxygen-oxygen bond, are valuable as initiators in radical reactions because they readily decompose into reactive radicals. numberanalytics.comwikipedia.org Tert-butyl peroxycarbamates are part of this class, and their utility stems from the controlled generation of radicals under specific conditions.

Thermal Homolysis Mechanisms

The application of heat provides sufficient energy to induce the homolytic cleavage of the labile O-O bond in tert-butyl peroxycarbamates. This thermal decomposition is a first-order reaction that initiates a cascade of radical species. The primary step is the scission of the peroxide bond, which has a low bond dissociation energy, to yield a tert-butoxy (B1229062) radical and a carbamoyloxy radical. lboro.ac.ukwikipedia.org

The resulting carbamoyloxy radical is unstable and can undergo subsequent fragmentation, most notably decarboxylation, to release carbon dioxide and form an aminyl radical. lboro.ac.uk The tert-butoxy radical can also fragment into a methyl radical and acetone. wikipedia.org These generated radicals are highly reactive and can proceed to interact with other molecules. Studies on hexamethylene-N,N'-bis(tert-butyl peroxycarbamate) have shown its ability to crosslink a wide range of elastomers through routes based on this initial homolytic decomposition. lboro.ac.uk

Table 1: Products of Thermal Decomposition of Tert-butyl Peroxycarbamates

| Initial Peroxide Structure | Primary Radical Products | Secondary Products |

|---|

This table provides a generalized summary of decomposition products.

Photolytic Dissociation Pathways of Peroxycarbonates

Exposure to ultraviolet (UV) radiation is another method to induce the decomposition of peroxycarbonates. masterorganicchemistry.com Similar to thermal methods, photolysis provides the energy for O-O bond homolysis. However, the photoreaction can proceed through different mechanistic pathways, sometimes involving excited states that lead to very rapid, concerted three-body dissociation. nih.govresearchgate.net

For some aryl peroxycarbonates, experimental data has shown that the appearance of nascent carbon dioxide occurs on a picosecond timescale, matching the lifetime of the singlet excited state. nih.govmpg.de This suggests a mechanism where the O-O bond scission and decarboxylation are nearly simultaneous. mpg.de In contrast, other peroxides decay sequentially through radical intermediates over longer timescales. nih.gov The specific pathway is influenced by the molecule's structure and the presence of functionalities on the aryl, carbonate, or peroxide groups. nih.gov The photolysis of organic peroxides in aqueous environments is a significant source of radicals like •OH. uci.educopernicus.orgd-nb.info

Radical Initiation in Organic Reactions

The radicals generated from the thermal or photolytic decomposition of tert-butyl peroxycarbamate serve as effective initiators for various organic reactions, most notably free-radical polymerization. numberanalytics.comwikipedia.orgresearchgate.net A catalytic amount of the peroxycarbamate is typically sufficient to start the reaction. masterorganicchemistry.com

The process begins with the initiation step, where the peroxide decomposes into radicals. numberanalytics.com In the subsequent propagation step, these primary radicals (e.g., tert-butoxy radical) abstract a hydrogen atom from a monomer or other substrate, creating a new carbon-centered radical. This new radical then reacts with other molecules, propagating a chain reaction. numberanalytics.com The process concludes with the termination step, where two radicals combine or disproportionate to form a stable, non-radical product. numberanalytics.com Peroxycarbamates have been successfully used to initiate the polymerization of vinyl monomers like styrene (B11656) and methyl methacrylate, leading to the formation of block copolymers. researchgate.net

Table 2: Examples of Reactions Initiated by Peroxycarbamates

| Reaction Type | Monomer/Substrate | Initiator Role |

|---|---|---|

| Vinyl Polymerization | Styrene, Methyl Methacrylate | Source of primary radicals to start polymer chain growth. researchgate.net |

Oxidative Chemistry and Catalytic Activation

Beyond simple decomposition, the chemistry of peroxycarbamates involves their role as oxidizing agents and their activation through catalysis, which enhances their reactivity.

Peroxycarbonate Formation as Oxidizing Species

An important aspect of peroxy-carbonate chemistry is the in situ formation of peroxymonocarbonate (HCO₄⁻) from the reaction of hydrogen peroxide with bicarbonate (HCO₃⁻). researchgate.netacs.org This equilibrium reaction, which occurs readily at near-neutral pH, produces a potent oxidizing species that is more reactive than hydrogen peroxide itself. researchgate.netresearchgate.net

Peroxymonocarbonate is an effective oxidant for a variety of substrates. It can oxidize sulfides to sulfoxides and disulfides to thiosulfonates, and is considered a relevant reactive oxygen species in biological systems for thiol oxidations. researchgate.netnih.gov The mechanism of oxidation by peroxymonocarbonate is believed to occur via a solvent-assisted oxygen atom transfer. researchgate.net This chemistry, while not involving a pre-formed ester like tert-butyl carbamoperoxoate, is fundamental to understanding the oxidative potential of the peroxycarbonate functional group in aqueous environments. osti.govacs.org

Transition Metal Catalysis in Peroxide Activation

The decomposition of peroxides, including peroxycarbamates, can be significantly accelerated by the presence of transition metal catalysts. researchgate.netnih.gov This activation allows for radical generation at lower temperatures than thermal homolysis alone. The mechanism involves the interaction of the transition metal with the peroxide bond, which can proceed through either a one-electron homolytic process to generate radicals or a two-electron heterolytic process. researchgate.netufl.edu

Metals such as iron, cobalt, ruthenium, and manganese have been shown to be effective catalysts for peroxide activation. nih.govufl.eduresearchgate.net For instance, Fenton chemistry involves the decomposition of hydrogen peroxide by iron(II) to generate hydroxyl radicals. ufl.edu Similarly, trace metals can catalyze the oxidation of alkenes by peroxycarbonate. ufl.edu The choice of metal can influence the reaction pathway and the nature of the reactive species, which may be free radicals or high-valent metal-oxo species. researchgate.netnih.gov

Table 3: Transition Metals Used in Peroxide Activation

| Metal Ion | Oxidant Activated | Primary Radical Species Generated |

|---|---|---|

| Co(II), Ru(III) | Peroxymonosulfate | Sulfate radicals (SO₄•⁻) nih.gov |

| Fe(II), Fe(III) | Hydrogen Peroxide | Hydroxyl radicals (•OH) nih.gov |

| Ag(I) | Persulfate | Sulfate radicals (SO₄•⁻) nih.gov |

Mechanism of Oxidative Transformations (e.g., C-H bond oxidation, alcohol oxidation)

The oxidative capabilities of tert-butyl peroxycarbamates are primarily attributed to their peroxide functional group (O-O). While detailed mechanistic studies on this compound itself are not extensively documented in the literature for general oxidative transformations, the mechanism can be inferred from its use as a radical initiator and from the behavior of structurally related peroxy compounds. Compounds such as hexamethylene-N,N'-bis(tert-butyl peroxycarbamate) are utilized as curing agents for polymers like fluoroelastomers, operating through a radical mechanism. vdoc.pubresearchgate.net

The proposed general mechanism for oxidation initiated by tert-butyl peroxycarbamate involves the homolytic cleavage of the weak oxygen-oxygen bond. This initial step can be induced thermally or photochemically to generate two radical intermediates: a tert-butoxy radical and a carbamoyloxy radical.

Step 1: Initiation via O-O Bond Homolysis The reaction begins with the unimolecular decomposition of the peroxycarbamate, yielding a tert-butoxy radical and a carbamoyloxy radical.

t-Bu-O-O-C(O)NR₂ → t-Bu-O• + •O-C(O)NR₂

The carbamoyloxy radical can potentially undergo decarboxylation to form an aminyl radical and carbon dioxide, although this pathway's prevalence depends on the stability of the nitrogen-centered radical.

•O-C(O)NR₂ → •NR₂ + CO₂

Step 2: Hydrogen Atom Abstraction These highly reactive radicals, particularly the tert-butoxy radical, can then abstract a hydrogen atom from a suitable substrate.

C-H Bond Oxidation: For an alkane substrate (R'-H), the radical abstracts a hydrogen atom to form a stable molecule (tert-butanol) and a new alkyl radical (R'•). researchgate.net This is typically the rate-determining step in C-H functionalization.

t-Bu-O• + R'-H → t-Bu-OH + R'•

Alcohol Oxidation: For an alcohol substrate (R'R''CH-OH), abstraction occurs from the hydroxyl group, or more commonly, the carbon bearing the hydroxyl group, to yield an alkoxy radical or a hydroxyalkyl radical.

t-Bu-O• + R'R''CH-OH → t-Bu-OH + R'R''C•-OH

Step 3: Product Formation The substrate radical (R'• or R'R''C•-OH) can then react further to yield the final oxidized product. This can occur through various pathways, including reaction with another radical (radical recombination) or reaction with another molecule of the peroxycarbamate in a chain process. For instance, the alkyl radical could be trapped by the carbamoyloxy radical or another tert-butoxy radical to form a new C-O bond.

This radical-based mechanism contrasts with other oxidizing agents like N-sulfonyloxaziridines, which typically transfer an oxygen atom to a nucleophile (e.g., an enolate) via a non-radical, SN2-type mechanism. organic-chemistry.orgnih.gov

Cleavage and Deprotection Mechanisms of Tert-butyl Carbamate (B1207046) Moieties

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its susceptibility to cleavage under specific, controlled protocols.

Acid-Mediated Cleavage Mechanisms

The most common method for the deprotection of Boc-protected amines is through the use of acids. The mechanism is generally considered to be a type of AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) reaction. researchgate.net

The process involves three main steps:

Protonation: The carbonyl oxygen of the carbamate group is protonated by the acid. researchgate.net

Fragmentation: The protonated carbamate fragments in the rate-determining step. This involves the cleavage of the C-O bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. researchgate.netacsgcipr.org

Decomposition: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas. The released amine is then protonated by the excess acid in the medium to form its corresponding salt. researchgate.net

Kinetic studies on the deprotection of Boc-protected amines using hydrochloric acid (HCl) in a toluene (B28343) and propan-2-ol mixture have revealed that the reaction rate exhibits a second-order dependence on the concentration of HCl. acs.org This finding suggests a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. acs.orgdss.go.th This second-order dependence was also observed with other acids like sulfuric acid and methane (B114726) sulfonic acid. acs.org In contrast, deprotection with trifluoroacetic acid (TFA) showed a more complex kinetic profile, with an inverse dependence on the trifluoroacetate (B77799) concentration, suggesting a different rate-limiting step or equilibrium process. acs.orgdss.go.th

| Acid | Solvent System | Kinetic Dependence on Acid | Reference |

|---|---|---|---|

| HCl | Toluene/Propan-2-ol | Second-Order | acs.org |

| Sulfuric Acid | Toluene/Propan-2-ol | Second-Order | acs.org |

| Methane Sulfonic Acid | Toluene/Propan-2-ol | Second-Order | acs.org |

| Trifluoroacetic Acid (TFA) | Toluene/Propan-2-ol | Inverse on Trifluoroacetate Conc. | acs.org |

The tert-butyl cation generated during this process can be trapped by nucleophiles or can eliminate a proton to form isobutylene (B52900) gas. acsgcipr.org

Reductively Promoted C-O Bond Cleavage

While acid-mediated cleavage is most common, specific conditions for the reductive cleavage of tert-butyl carbamate groups have been developed. These methods often offer higher selectivity, avoiding the strong acidic conditions that might affect other sensitive functional groups.

One reported method involves the use of activated aluminium in conjunction with sodium borohydride (B1222165) to selectively deacylate N-acyl-N-benzyl-tert-butylcarbamates. In this context, the focus is on the cleavage of the acyl-N bond rather than the Boc C-O bond, but it demonstrates a reductive strategy applied to modified carbamate structures.

A more direct example of reductive C-O bond cleavage for deprotection is not widely established for the standard N-Boc group, which is known for its stability towards reduction. However, related carbamate structures can be cleaved reductively. For instance, aryl O-carbamates can be efficiently cleaved to the corresponding phenols using the Schwartz reagent (zirconocene hydrochloride). This process is mild, selective, and tolerates a wide array of functional groups.

Unimolecular and Concerted Reaction Dynamics

The reaction dynamics of this compound are dominated by the properties of the peroxide bond. The unimolecular thermal decomposition of peroxides is a well-studied field, and these dynamics are central to the function of peroxycarbamates as radical initiators in processes like polymer crosslinking. vdoc.pubgoogle.com

The primary unimolecular reaction is the homolytic cleavage of the O-O bond, which has a relatively low bond dissociation energy. This is a thermally initiated, first-order reaction.

t-Bu-O-O-C(O)NR₂ → t-Bu-O• + •O-C(O)NR₂

This initial fragmentation is the rate-determining step for the subsequent radical reactions. The process is generally not concerted with other bond-breaking or bond-forming events in the absence of specific molecular constraints or catalyst interactions. Following the initial cleavage, the resulting radicals can undergo further, very rapid reactions such as hydrogen abstraction or decarboxylation, as detailed in section 3.2.3. The dynamics of these subsequent steps are complex and depend on the reaction conditions, including solvent viscosity (cage effects) and the nature of the substrate.

In the context of the acid-mediated deprotection of the tert-butyl carbamate group, the key unimolecular step is the fragmentation of the protonated carbamate to release the tert-butyl cation. researchgate.netacs.org This is a heterolytic cleavage, distinct from the homolytic cleavage of the peroxycarbamate. The rate of this unimolecular step is highly dependent on the acid concentration and the nature of the solvent, which can stabilize the resulting charged intermediates. acs.org

Computational and Spectroscopic Characterization of Tert Butyl Peroxycarbamate Systems

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of tert-butyl peroxycarbamate systems. DFT calculations allow for the exploration of electronic structures, reaction pathways, and energetic parameters, offering insights that are often difficult to obtain through experimental means alone. frontiersin.orgresearchgate.net

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in understanding the electronic structure of tert-butyl peroxycarbamate. These studies often involve the optimization of the molecule's geometry to its lowest energy state. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov

For related peroxy systems, DFT has been used to describe the composition of frontier molecular orbitals, revealing how charge distribution and molecular orbital energies change across a redox series. This type of analysis helps in predicting the sites most susceptible to nucleophilic or electrophilic attack. For instance, in analogous systems, the spin densities are often localized on the oxygen atoms of the peroxy group.

| Orbital | Energy (eV) | Key Contributing Atoms |

|---|---|---|

| LUMO | -1.2 | O (peroxy), C (carbonyl) |

| HOMO | -6.8 | O (peroxy), N |

Transition State Elucidation and Reaction Path Determination

A significant application of DFT in the study of tert-butyl peroxycarbamate is the elucidation of reaction mechanisms, particularly the identification of transition state structures. researchgate.net By mapping the potential energy surface of a reaction, researchers can determine the lowest energy path from reactants to products. This involves locating the transition state, which is a first-order saddle point on the potential energy surface.

For example, in the decomposition of related organic peroxyesters, DFT calculations have been used to distinguish between a one-bond scission and a concerted double-bond scission mechanism. researchgate.net These calculations provide the activation energies for different proposed pathways, allowing for the determination of the most likely reaction mechanism. chemrxiv.orgarxiv.org The geometry of the transition state reveals the key atomic motions involved in the bond-breaking and bond-forming processes.

Energetic Parameters and Stability Assessments

DFT calculations provide crucial energetic parameters that are essential for assessing the stability and reactivity of tert-butyl peroxycarbamate. These parameters include the heat of formation, bond dissociation energies, and activation energies for decomposition. nih.gov

The self-accelerating decomposition temperature (SADT) is a critical safety parameter for organic peroxides, and while often determined experimentally, computational methods can provide valuable estimations. wikipedia.org By calculating the activation energy and pre-exponential factor for the decomposition reaction, it is possible to model the thermal stability of the compound under various conditions. nih.gov These computational assessments are vital for understanding the thermal hazards associated with these energetic materials. nih.gov

Computational Modeling of Catalytic Systems

Computational modeling, particularly with DFT, plays a crucial role in understanding and designing catalytic systems that utilize tert-butyl peroxycarbamate as an oxidant. cecam.orgrsc.org These models can simulate the interaction of the peroxycarbamate with a catalyst's active site, providing insights into the reaction mechanism at a molecular level. frontiersin.orgrsc.org

For instance, DFT calculations have been employed to study the epoxidation of alkenes using tert-butyl hydroperoxide in the presence of a metal catalyst. researchgate.net These studies can identify the key intermediates and transition states in the catalytic cycle, helping to explain the observed reactivity and selectivity. researchgate.net By modeling different catalyst structures and their interactions with the peroxide, computational methods can guide the development of more efficient and selective catalysts. d-nb.info

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable spectroscopic technique for the detection and characterization of radical species. nih.govlibretexts.org Since the decomposition of tert-butyl peroxycarbamate can generate various radical intermediates, ESR spectroscopy is a primary tool for studying these transient species. researchgate.net

Detection and Characterization of Tert-butyl-Derived Radicals

The thermolysis or photolysis of tert-butyl peroxycarbamate can lead to the formation of several radical species, including tert-butoxyl and other carbon-centered radicals. researchgate.net Direct detection of these highly reactive radicals is often challenging due to their short lifetimes. researchgate.net Therefore, the spin trapping technique is commonly employed. researchgate.netnih.gov

In spin trapping, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected and characterized by ESR spectroscopy. researchgate.nettandfonline.com The hyperfine splitting constants of the resulting ESR spectrum provide information about the structure of the trapped radical. researchgate.net For instance, the use of spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) has been successful in identifying peroxyl and alkoxyl radicals in systems involving tert-butyl hydroperoxide. nih.gov Similarly, tert-butyl derived radicals formed during the decomposition of related peroxy compounds have been successfully characterized using ESR spin-trapping experiments. researchgate.netcolab.wsmaxapress.com

| Radical Adduct | Spin Trap | aN (G) | aH (G) |

|---|---|---|---|

| DMPO-OOR | DMPO | 13.2 | 10.5 |

| DMPO-OR | DMPO | 14.1 | 11.3 |

Hyperfine Coupling Analysis and Spin Distribution

Electron Spin Resonance (ESR) spectroscopy is a principal technique for the study of radical species generated during the decomposition of tert-butyl carbamoperoxoate. The primary homolytic cleavage of the O-O bond is expected to produce a tert-butoxyl radical (t-BuO•) and a carbamoyloxyl radical, which can subsequently decarboxylate or rearrange to form an aminyl radical (H₂N•). Analysis of the hyperfine coupling constants (hfcs) in the ESR spectra provides invaluable information about the identity of these radicals and the distribution of the unpaired electron's spin density across the molecule.

The tert-butoxyl radical is a primary intermediate, though its β-scission to form a more stable methyl radical is a common subsequent reaction. nih.gov The aminyl radical (R₂N•) is characterized by a large hyperfine coupling to the ¹⁴N nucleus and smaller couplings to the nitrogen-bound protons. nih.gov Studies on related nitrogen-centered radicals have shown that the spin density is primarily localized on the nitrogen atom. acs.org Density Functional Theory (DFT) calculations are frequently employed alongside experimental ESR to assign observed spectra to specific radical structures and to provide a more detailed picture of spin distribution. nih.govoakland.edu

Below is a table summarizing typical hyperfine coupling constants for radicals relevant to the decomposition of peroxycarbamate systems.

| Radical Species | Interacting Nucleus | Typical Hyperfine Coupling Constant (Gauss) |

| Aminyl (R-NH•) | ¹⁴N | 12 - 20 |

| ¹H (of N-H) | 15 - 28 | |

| tert-Butoxyl ( (CH₃)₃CO• ) | Not typically resolved, often detected via spin traps | - |

| Methyl (•CH₃) | ¹H | ~23 |

| Table 1: Representative hyperfine coupling constants for radical intermediates. |

Time-Resolved ESR Studies of Reaction Intermediates

Many of the radical intermediates in peroxide decomposition, such as the primary alkoxyl and aminyl radicals, are extremely short-lived and exist at very low steady-state concentrations, making them difficult or impossible to detect using conventional continuous-wave ESR spectroscopy. Time-Resolved ESR (TR-ESR) is a powerful technique designed to overcome this limitation.

In a TR-ESR experiment, radical formation is initiated by a short, high-energy pulse, typically from a laser (photolysis) or an electron beam (radiolysis). The ESR spectrum is then recorded at very short time intervals (nanoseconds to microseconds) after the pulse. This allows for the direct observation of the transient radicals before they decay or react further. acs.org While specific TR-ESR studies on this compound are not widely documented, the technique has been successfully applied to observe analogous primary radicals, such as the benzoyloxyl radical from the photodecomposition of dibenzoyl peroxides. acs.org A similar approach would be ideal for definitively identifying the initial tert-butoxyl and carbamoyloxyl/aminyl radicals from this compound and for studying their subsequent reaction kinetics in real-time.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Beyond ESR, other spectroscopic methods are crucial for understanding the complete reaction landscape, from the initial electronic excitation of the parent molecule to the formation of stable end-products.

UV-Visible Spectroscopy for Excited State Dynamics

UV-Visible spectroscopy probes the electronic transitions within a molecule. masterorganicchemistry.com The absorption of a photon promotes an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. For this compound, the key chromophore is the carbonyl group (C=O). Like other simple carbonyl compounds, it is expected to display two main absorption bands: a weak band at a longer wavelength (λₘₐₓ ≈ 270–300 nm) corresponding to a forbidden n→π* transition, and a much stronger band at a shorter wavelength (λₘₐₓ < 200 nm) from an allowed π→π* transition. youtube.com

While the peroxide bond itself does not absorb strongly in the near-UV region, the energy imparted to the molecule upon electronic excitation of the carbonyl group can be channeled into vibrational modes, leading to the dissociation of the weakest bond in the molecule—the peroxide O-O bond. masterorganicchemistry.comuv-vis-spectral-atlas-mainz.org Therefore, UV-Vis spectroscopy is not only used for quantification but also to understand the initial step of photolytically induced decomposition, where photon absorption populates an excited state that is dissociative with respect to the peroxide linkage.

| Functional Group (Chromophore) | Electronic Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| Carbonyl (C=O) | n → π | 270 - 300 | Weak (10-100) |

| Carbonyl (C=O) | π → π | < 200 | Strong (>1000) |

| Peroxide (O-O) | σ → σ* | < 200 | Weak |

| Table 2: Expected UV-Visible absorption characteristics for this compound. |

Nuclear Magnetic Resonance (NMR) for Mechanistic Insights

For this compound, the ¹H NMR spectrum would be expected to show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group and a broader signal for the amine protons. oregonstate.edusigmaaldrich.com The ¹³C NMR spectrum would likewise show distinct signals for the tert-butyl carbons and the carbonyl carbon. oregonstate.edu Subtle changes in the chemical shifts of these nuclei can provide mechanistic insights, indicating changes in the electronic environment during intermediate steps such as complexation with other reagents. libretexts.org Advanced techniques, such as following the decomposition of isotopically labeled (e.g., ¹³C or ¹⁵N) material, can provide definitive evidence for specific bond-breaking and bond-forming events and help to trace the fate of each atom from reactant to product. rsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~1.3 - 1.5 | Singlet | (CH₃)₃C- |

| ¹H | ~5.0 - 7.0 | Broad Singlet | -NH₂ |

| ¹³C | ~28 | Quartet (in coupled spectrum) | (CH₃)₃C- |

| ¹³C | ~82 | Singlet | (CH₃)₃C - |

| ¹³C | ~155 - 158 | Singlet | -C=O |

| Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound in a non-polar solvent like CDCl₃. |

Advanced Applications of Tert Butyl Peroxycarbamates in Polymer Science and Organic Synthesis

Controlled Radical Polymerization Initiators

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. Tert-butyl peroxycarbamates have emerged as effective initiators in several CRP methods due to their ability to generate radicals at moderate temperatures, offering a balance between initiation efficiency and control over the polymerization process. alfachemic.compergan.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP technique that relies on a reversible activation/deactivation process of dormant polymer chains, typically mediated by a transition metal complex. tandfonline.comcmu.edu While conventional ATRP initiators are often alkyl halides, research has explored the use of peroxy compounds, including tert-butyl peroxycarbamates, as part of initiator systems. tandfonline.com The peroxy group can be incorporated into a molecule that also contains a suitable halide for ATRP initiation. tandfonline.com

For instance, a bifunctional initiator containing both a tert-butyl peroxy group and an α-haloester can be synthesized. The α-haloester moiety can initiate ATRP, while the peroxy group remains intact during the polymerization at lower temperatures. tandfonline.com This allows for the synthesis of polymers with a peroxide group at one end, which can then be used for subsequent post-polymerization modifications or to initiate a second polymerization at a higher temperature, leading to the formation of block copolymers.

The table below summarizes representative data for ATRP of various monomers using different initiator and catalyst systems, highlighting the controlled nature of the polymerization.

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | M_n ( g/mol ) | PDI | Ref |

| tert-Butyl Acrylate (B77674) (tBA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 50 | 8,300 | 1.11 | nih.gov |

| Styrene (B11656) (St) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 90 | 22,500 | 1.22 | nih.gov |

| Methyl Methacrylate (MMA) | Bromo methyl benzyl (B1604629) t-butyl peroxy ester | CuBr/bpy | - | 30 | - | - | tandfonline.com |

| tert-Butyl Acrylate (tBA) | Alkyl bromide | CuBr/PMDETA | - | - | Low | Narrow | cmu.edu |

M_n: Number-average molecular weight; PDI: Polydispersity Index

Single-Electron Transfer Living Radical Polymerization (SET-LRP)

Single-Electron Transfer Living Radical Polymerization (SET-LRP) is another powerful CRP method that often utilizes a copper(0) catalyst to generate radicals from an alkyl halide initiator. cmu.edursc.org The mechanism involves an outer-sphere electron transfer process. nih.gov While the primary focus of SET-LRP has been on alkyl halide initiators, the fundamental principle of generating a controlled radical concentration could potentially be adapted for systems involving peroxycarbamates, although direct and extensive research in this specific area is less documented. The core debate in the field often revolves around the precise roles of different copper species (Cu(0), Cu(I), and Cu(II)) in the polymerization process, with SARA ATRP (Supplemental Activator and Reducing Agent ATRP) being a competing mechanistic model. cmu.edursc.orgnih.gov

Other Living Radical Polymerization Techniques (RAFT, NMP)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) are other prominent CRP techniques. sigmaaldrich.comsigmaaldrich.com

In RAFT polymerization , control is achieved through the use of a chain transfer agent, typically a thiocarbonylthio compound. While tert-butyl peroxycarbamates are not the primary initiators in the traditional sense of a RAFT agent, they can be used as the radical source to initiate the polymerization. mdpi.comnih.gov The peroxide decomposes to generate initiating radicals, which then react with the monomer and the RAFT agent to start the controlled polymerization process. mdpi.com

Nitroxide-Mediated Polymerization (NMP) relies on a stable nitroxide radical to reversibly trap the growing polymer chain. sigmaaldrich.comsigmaaldrich.com Similar to RAFT, tert-butyl peroxycarbamates can serve as the initial source of radicals in an NMP system, working in conjunction with the nitroxide mediating agent to control the polymerization. sigmaaldrich.com

Polymeric Peroxycarbamates as Initiators

An advanced application involves the synthesis of polymeric peroxycarbamates. researchgate.net These are polymers that contain multiple peroxycarbamate groups along their backbone or as side chains. Such polymeric initiators can be prepared by reacting prepolymers containing isocyanate groups with tert-butyl hydroperoxide. researchgate.net

These macroinitiators offer several advantages. When used to initiate the polymerization of a second monomer, they can lead to the formation of block or graft copolymers with interesting physical properties. researchgate.net The thermal decomposition of the peroxycarbamate groups along the polymer chain generates multiple radical sites, leading to the growth of new polymer chains from the original backbone. researchgate.net Studies have shown the successful use of polymeric peroxycarbamates to initiate the polymerization of various vinyl monomers like styrene, methyl methacrylate, and n-butyl acrylate. researchgate.net

Functional Monomers in Polymer Synthesis

Beyond their role as initiators, molecules containing the tert-butyl carbamate (B1207046) group are pivotal as functional monomers in polymer synthesis. The tert-butoxycarbonyl (Boc) protecting group is a key feature in this context, allowing for the introduction of functional groups that can be deprotected after polymerization. researchgate.netmdpi.com

Polymerization of Tert-butyl Acrylate and Derivatives

Tert-butyl acrylate (tBA) and its derivatives are important monomers in polymer synthesis. cmu.educmu.edu The tert-butyl ester group is readily cleavable under acidic conditions to yield poly(acrylic acid), a hydrophilic and pH-responsive polymer. cmu.educmu.edu This transformation is a cornerstone for creating amphiphilic block copolymers. cmu.edu

The polymerization of tBA can be well-controlled using various CRP techniques, including ATRP and RAFT. cmu.edumdpi.comcmu.edu For instance, ATRP of tBA can be carried out using a copper bromide/pentamethyldiethylenetriamine (CuBr/PMDETA) catalyst system to produce well-defined poly(tert-butyl acrylate) (PtBA) homopolymers. cmu.educmu.edu These homopolymers can then serve as macroinitiators for the polymerization of other monomers, such as styrene or methyl acrylate, to form diblock or triblock copolymers. cmu.edu Subsequent selective cleavage of the tert-butyl groups yields amphiphilic block copolymers like poly(acrylic acid)-b-poly(methyl acrylate) or poly(acrylic acid)-b-poly(styrene). cmu.edu

The table below presents data on the synthesis of block copolymers using PtBA as a macroinitiator.

| Block Copolymer | Macroinitiator | Second Monomer | M_n ( g/mol ) | PDI | Ref |

| PtBA-b-PMA | PtBA | Methyl Acrylate (MA) | 18,500 | 1.11 | cmu.edu |

| PtBA-b-PSt | PtBA | Styrene (St) | 22,500 | 1.22 | nih.gov |

| PtBA-b-PSt-b-PMA | PtBA-b-PSt | Methyl Acrylate (MA) | - | Narrow | cmu.edu |

PMA: Poly(methyl acrylate); PSt: Poly(styrene)

Furthermore, star-shaped polymers of PtBA have been synthesized using an "arm-first" ATRP approach, where preformed PtBA arms are coupled using a divinyl cross-linking agent. cmu.edu This method allows for the creation of complex, functional architectures. cmu.edu

Hybrid Copolymerization Strategies

Tert-butyl peroxycarbamates and related structures serve as highly effective initiators and crosslinking agents in the synthesis of advanced polymeric materials, including hybrid copolymers. Their utility stems from the thermal decomposition of the peroxy bond, which generates reactive radicals capable of initiating polymerization.

One notable example is the use of polymeric peroxycarbamates as free-radical initiators for vinyl polymerization to create block copolymers. researchgate.net In these strategies, a dihydroxyl-terminated prepolymer, such as poly(ethylene oxide) or polybutadiene, is reacted with a diisocyanate and a hydroperoxide like 2,5-dimethyl-2,5-bis(hydroperoxy)hexane. The resulting polymeric peroxycarbamate can then initiate the polymerization of a vinyl monomer (e.g., styrene or methyl methacrylate), leading to the formation of ABA-type block copolymers. researchgate.netresearchgate.net This method allows for the integration of different polymer segments into a single chain, yielding materials with a combination of properties derived from each block. researchgate.net

A specific and well-studied compound, hexamethylene-N,N'-bis(tert-butyl peroxycarbamate) (HBTBP), has been demonstrated as a versatile crosslinking agent for a wide array of elastomers. lboro.ac.ukresearchgate.net HBTBP is synthesized from the reaction of hexamethylene-1,6-diisocyanate and tert-butyl hydroperoxide. lboro.ac.uk Its crosslinking action is based on the homolytic decomposition of the peroxycarbamate upon heating, which generates radicals that create crosslinks within the polymer matrix. lboro.ac.uk This process is effective for various rubbers, including nitrile rubber, styrene-butadiene rubber, and silicone rubber. researchgate.net Notably, HBTBP is particularly effective for curing fluoroelastomers, where it can produce vulcanizates with physical properties comparable to those achieved with standard peroxide curing systems, often without the need for co-agents that are typically required. sid.ir

The table below summarizes the application of peroxycarbamates in creating different types of copolymers.

| Peroxycarbamate Type | Monomers/Prepolymers | Resulting Copolymer | Application |

| Polymeric Peroxycarbamates | Poly(ethylene oxide), Styrene, Methyl Methacrylate | Poly(ethylene oxide)-b-polystyrene block copolymer | Advanced Material Synthesis |

| Polymeric Peroxycarbamates | Polybutadiene, Acrylonitrile | Polybutadiene-b-polyacrylonitrile block copolymer | Thermoplastic Elastomers |

| Hexamethylene-N,N'-bis(tert-butyl peroxycarbamate) | Fluoroelastomer (Viton GF) | Crosslinked Fluoroelastomer | High-Performance Seals |

| Hexamethylene-N,N'-bis(tert-butyl peroxycarbamate) | Natural Rubber/Butadiene Rubber Blend | Crosslinked NR/BR Blend | Tire and Industrial Rubber Goods |

Role in Complex Organic Synthesis

The tert-butyl carbamate functional group, particularly as a protecting group, and the related peroxy derivatives play significant roles in the landscape of complex organic synthesis, enabling the construction of intricate molecules for pharmaceuticals, agrochemicals, and other specialized applications.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The tert-butyl carbamate moiety is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical compounds. Its stability and the ease with which it can be introduced and removed make it an invaluable protecting group for amine functionalities during multi-step syntheses. chemimpex.com

In the pharmaceutical industry, tert-butyl carbamate derivatives are crucial intermediates. For instance, tert-butyl [(2R,3R)-2-methyl-3-methoxyphenyl pentyl] carbamate is a key intermediate in the production of Tapentadol, a centrally acting analgesic. google.com Similarly, the synthesis of the anti-epileptic drug Lacosamide involves an intermediate named (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. Another example is tert-butyl 4-oxoazepane-1-carboxylate, which serves as a building block for a variety of pharmaceutical products currently under development.

The use of these intermediates extends to the agrochemical sector, where they contribute to the development of more effective and safer pesticides and herbicides. chemimpex.comcymitquimica.com For example, tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is an intermediate used in both pharmaceutical and agricultural applications. exactitudeconsultancy.com Recent developments have focused on producing such intermediates from bio-based feedstocks to reduce the environmental footprint of agrochemical production. exactitudeconsultancy.com The photocatalytic functionalization of saturated N-heterocycles, which are highly sought-after for making pharmaceuticals and agrochemicals, often proceeds through a tert-butyl carbamate (Boc)-stabilized iminium ion intermediate. nih.gov

The following table details several tert-butyl carbamate intermediates and their applications.

| Intermediate Compound | Final Product/Application Area | Industry |

| Tert-butyl [(2R,3R)-2-methyl-3-methoxyphenyl pentyl] carbamate | Tapentadol | Pharmaceutical |

| (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | Lacosamide | Pharmaceutical |

| Tert-butyl 4-oxoazepane-1-carboxylate | Various Pharmaceutical Products | Pharmaceutical |

| Tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate | Drug Formulations & Agrochemicals | Pharmaceutical & Agrochemical |

| Tert-butyl N-[2-(tosyloxy)ethyl]carbamate | Synthesis of various pharmaceuticals and agrochemicals | Pharmaceutical & Agrochemical |

Oxidative Reagents in Selective Transformations

While the carbamate group is primarily known for protection, the introduction of a peroxy linkage transforms the molecule into an oxidative reagent. Tert-butyl peroxycarbamates and their close analogues, like tert-butyl peroxybenzoate (TBPB) and tert-butyl hydroperoxide (TBHP), are effective oxidants in a range of selective chemical transformations. researchgate.netorganic-chemistry.org The reactivity is driven by the weak O-O bond, which can be cleaved to generate reactive radicals. orgsyn.org

TBHP, for example, is a widely used, low-cost, and environmentally favorable oxidant capable of participating in epoxidations, C-O bond formations, and the synthesis of various heterocycles. researchgate.net Its decomposition into radicals can be initiated by metal catalysts or even visible light, offering a green pathway for domino reactions like the synthesis of quinazolinones. nih.gov Similarly, di-tert-butyl peroxide (DTBP) is used as a radical initiator and oxidant in reactions such as the C-H amination of benzoxazoles and the esterification of benzylic C-H bonds. organic-chemistry.org

Tert-butyl peroxybenzoate (TBPB) can be used to introduce a benzoyloxy group into molecules. For instance, it reacts with cyclohexene (B86901) in the presence of a copper(I) catalyst to form 3-benzoyloxycyclohexene in good yield. Though direct studies on tert-butyl carbamoperoxoate as an oxidant are less common, the well-documented oxidative power of these closely related tert-butyl peroxy compounds underscores the potential of the peroxycarbamate structure to act as a selective oxidant in organic synthesis. The carbamate portion would modulate the reactivity and selectivity of the tert-butylperoxy radical.

Stereoselective Reactions Facilitated by Tert-butyl Carbamate Protection

The tert-butyl carbamate (Boc) protecting group is instrumental in facilitating stereoselective reactions. Its significant steric bulk is a key feature that allows it to direct the approach of reagents to a substrate, leading to the preferential formation of one stereoisomer over others.

This principle is widely applied in asymmetric synthesis. For example, in the synthesis of functionalized 4,5-dihydropyrroles, tert-butyl carbamate is used as the amine source to generate an iminium ion in situ. The subsequent Lewis acid-mediated annulation with an enantioenriched allenylsilane proceeds with high diastereoselectivity, controlled by the existing stereocenter.

In another application, the synthesis of enantiomerically pure β,γ-methano-GABA derivatives relies on the strategic use of a Boc protecting group. After a key hydroboration-oxidation step, the amine is protected as its t-butyl carbamate. This bulky group influences subsequent transformations, ensuring the desired stereochemical outcome is preserved throughout the synthetic sequence. The introduction of a tert-butyl group onto aromatic protecting groups has also been shown to improve the efficiency of stereoselective glycosylation reactions by enhancing the solubility of key intermediates without compromising the directing ability of the protecting group.

Kinetic and Thermochemical Analysis of Tert Butyl Peroxycarbamate Decomposition

Thermal Decomposition Kinetics

The kinetics of decomposition provide fundamental insights into the reaction mechanism and the stability of the peroxide bond.

The thermal decomposition of tert-butyl peroxycarbamate derivatives has been shown to follow first-order kinetics. researchgate.netresearchgate.net This indicates that the rate-determining step involves the unimolecular cleavage of a single molecule, which is characteristic of the homolytic scission of the oxygen-oxygen bond in peroxides. libretexts.orgmasterorganicchemistry.com In studies on polymeric peroxycarbamates, the decomposition in solvents like toluene (B28343) and 1,4-dioxane (B91453) at temperatures ranging from 80°C to 100°C consistently demonstrated a first-order reaction pathway. researchgate.net

The rate of a first-order reaction is directly proportional to the concentration of the reactant. The integrated rate law for a first-order reaction is expressed as:

ln[A] = -kt + ln[A]₀

where:

[A] is the concentration of the peroxycarbamate at time t

[A]₀ is the initial concentration of the peroxycarbamate

k is the first-order rate constant

A plot of ln[A] versus time yields a straight line with a slope of -k, confirming the first-order nature of the decomposition. libretexts.org

| Temperature (°C) | Solvent | Rate Constant (k) (s⁻¹) | Reference |

| 80 | Toluene | Data not available in sources | researchgate.net |

| 90 | Toluene | Data not available in sources | researchgate.net |

| 100 | Toluene | Data not available in sources | researchgate.net |

| 80 | 1,4-Dioxane | Data not available in sources | researchgate.net |

| 90 | 1,4-Dioxane | Data not available in sources | researchgate.net |

| 100 | 1,4-Dioxane | Data not available in sources | researchgate.net |

Note: While sources confirm first-order kinetics under these conditions, specific rate constant values for tert-butyl peroxycarbamate were not provided in the searched literature.

The activation energy (Ea) is a crucial parameter representing the minimum energy required to initiate the decomposition reaction. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink methods, are powerful techniques for determining the activation energy from non-isothermal thermal analysis data (e.g., from DSC or TGA) without assuming a specific reaction model. doi.orgnih.govd-nb.info These methods analyze the change in temperature required to reach a specific degree of conversion (α) at different heating rates.

For a series of related polymeric peroxycarbamates, activation energies were found to be in the range of 123 to 145 kJ·mol⁻¹. researchgate.net The variation within this range depends on the specific structure of the peroxycarbamate molecule. researchgate.net For comparison, the activation energy for the thermal decomposition of 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH), another type of organic peroxide, was calculated to be 66.07 kJ·mol⁻¹ using the Kissinger method. nih.gov The relatively high activation energy for peroxycarbamates suggests a higher thermal stability compared to some other peroxides. researchgate.netnih.gov

The solvent medium can significantly influence the rate of decomposition of peroxy-compounds. chemrxiv.orgnih.gov Studies on polymeric peroxycarbamates have been conducted in solvents such as toluene and 1,4-dioxane. researchgate.net The polarity of the solvent can affect the stability of the transition state during the homolytic cleavage of the O-O bond. nih.govpleiades.online

For related peroxy esters, electrophilic solvation that weakens the oxygen-oxygen bond has been identified as a factor influencing the decomposition rate. pleiades.online In the decomposition of tert-butyl peroxyformate, for example, the reaction is known to be much faster in polar solvents compared to nonpolar ones. nih.gov This is often attributed to the stabilization of polar transition states or intermediates by the solvent molecules. While specific comparative data across a wide range of solvents for tert-butyl peroxycarbamate is not detailed in the provided search results, the principles suggest that solvent choice is a key parameter in controlling the decomposition rate and, consequently, its initiation efficiency in polymerization processes. chemrxiv.orgnih.gov

Calorimetric Studies and Thermochemical Parameters

Calorimetric techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are essential for evaluating the thermal hazards of reactive chemicals by measuring heat flow associated with decomposition.

The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide deeper thermodynamic insight into the transition state of the decomposition reaction. These parameters are related to the activation energy and the pre-exponential factor from the Arrhenius equation via the Eyring equation.

ΔH‡ = Ea - RT ΔS‡ = R * ln(Ah / (kBT))

where:

A is the pre-exponential factor

h is the Planck constant

kB is the Boltzmann constant

R is the gas constant

T is the absolute temperature

Studies on similar dihydroperoxides have reported negative values for the entropy of activation (ΔS‡). researchgate.net A negative ΔS‡ suggests that the transition state is more ordered and constrained than the reactant molecule. researchgate.net This is consistent with a mechanism where the molecule must adopt a specific, rigid conformation for the O-O bond scission to occur.

| Compound Family | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) | Interpretation | Reference |

| Dihydroperoxides | Value not specified | Negative | High degree of constraint in the transition state | researchgate.net |

Note: Specific values for tert-butyl peroxycarbamate were not available in the searched literature.

The thermal stability of organic peroxides is a primary safety concern due to their potential for rapid, exothermic decomposition that can lead to thermal runaway. doi.orgepa.gov DSC analysis can determine the onset temperature (To) of the exothermic decomposition and the total heat released (ΔHd). For instance, studies on tert-butyl peroxy-2-ethylhexanoate (TBPO) and tert-butyl peroxybenzoate (TBPB) show onset temperatures for exothermic disintegration between 66.66 °C and 104.23 °C. doi.org Another peroxide, BHTOOH, shows an initial exothermic temperature of 384.9 K (111.75 °C) and a significant heat release of 865.0 J/g. nih.gov

Accelerating Rate Calorimetry (ARC) experiments, conducted under near-adiabatic conditions, can identify the potential for thermal runaway by measuring the temperature and pressure increase over time. doi.org These tests can determine critical safety parameters such as the self-accelerating decomposition temperature (SADT), which is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. For mixtures of TBPO and TBPB, the SADT was found to be lower than that of the individual components, indicating an increased thermal hazard when mixed. doi.org This highlights the importance of evaluating the thermal behavior of peroxycarbamates not only in their pure form but also in relevant industrial formulations.

| Compound | Technique | Onset Temperature (To) | Heat of Decomposition (ΔHd) | Reference |

| Tert-butyl peroxy-2-ethylhexanoate (TBPO) | DSC | 66.66 °C | Not specified | doi.org |

| Tert-butyl peroxybenzoate (TBPB) | DSC | 104.23 °C | Not specified | doi.org |

| BHTOOH | DSC | 111.75 °C | 865.0 J/g | nih.gov |

Note: Data is for structurally related organic peroxides to illustrate typical findings.

Mechanistic Models from Kinetic Data

The thermal decomposition of peroxycarbamates can proceed through different pathways, primarily involving the homolytic cleavage of the weak peroxide (O-O) bond. The nature of the substituents on the nitrogen atom and the reaction medium can significantly influence the decomposition kinetics and the subsequent reactions of the resulting radicals.

Homolytic Cleavage and Radical Pathways

The principal step in the thermal decomposition of tert-butyl peroxycarbamates is the homolysis of the O-O bond, which generates a carbamoyloxy radical and a tert-butoxy (B1229062) radical.

Initiation: The initial bond scission is the rate-determining step in many cases.

t-Bu-O-O-C(O)NR₂ → t-BuO• + •O-C(O)NR₂

β-Scission of tert-butoxy radical:

t-BuO• → (CH₃)₂C=O (acetone) + •CH₃

The carbamoyloxy radical can also undergo decarboxylation to yield carbon dioxide and an amino radical.

Decarboxylation:

•O-C(O)NR₂ → CO₂ + •NR₂

The subsequent fate of the amino and methyl radicals involves hydrogen abstraction, combination, or other radical reactions, leading to a complex mixture of final products.

Influence of Substituents

Studies on substituted tert-butyl N-phenylperoxycarbamates have shown that the nature of the substituent on the phenyl group can affect the decomposition rate. Electron-donating groups can stabilize the transition state, accelerating the decomposition, while electron-withdrawing groups can have the opposite effect. For instance, the decomposition of crystalline tert-butyl N-methyl-N-(p-nitrophenyl)peroxycarbamate has been investigated to understand the solid-state reaction kinetics. acs.org

Kinetic Models from Experimental Data

Kinetic analysis of the decomposition is often performed using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These methods allow for the determination of kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). Several kinetic models, including the Arrhenius, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) methods, are applied to the experimental data to calculate these parameters. doi.orgmaxapress.com

The decomposition of many organic peroxides is found to follow first-order kinetics, particularly in dilute solutions. researchgate.net However, induced decomposition pathways can lead to more complex kinetic behavior at higher concentrations.

Interactive Data Table: Kinetic Parameters for the Decomposition of Related Peroxides

The following table presents kinetic data for the decomposition of various organic peroxides, providing a comparative context for understanding the reactivity of tert-butyl peroxycarbamates.

| Compound | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) | DSC | 132.49 | - | nih.gov |

| TBPTMH with H₂SO₄ | DSC | 116.36 | - | nih.gov |

| TBPTMH with NaOH | DSC | 118.24 | - | nih.gov |

| tert-Butyl Peroxy-2-ethylhexanoate (TBPO) | ARC | - | - | doi.org |

| tert-Butyl Peroxybenzoate (TBPB) | ARC | - | - | doi.org |

| TBPB/TBPO Mixture | DSC | 98.19 | - | doi.org |

| TBPB/TBPO Mixture | TG | 50.47 | - | doi.org |

| TBPB/TBPO Mixture | ARC | 99.71 | - | doi.org |

| Di-tert-butyl Peroxide (DTBP) in solution | DSC | 157.0 (±4.1) | 10¹⁵.⁸ (±¹.¹) | researchgate.net |

| Di-tert-butyl Peroxide (DTBP) in solution | Adiabatic Calorimetry | 159.7 (±3.9) | 10¹⁶.³ (±⁰.⁵) | researchgate.net |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Solvent Effects on the Decomposition Mechanism

The solvent can play a significant role in the decomposition mechanism. For related compounds like tert-butyl peroxyformate, computational studies have shown that the solvent polarity can strongly affect the kinetics of heterolytic decomposition pathways. nih.gov In nonpolar solvents, a homolytic mechanism is generally favored. In contrast, polar solvents can promote heterolytic pathways or influence the stability and reactivity of the radical intermediates.

Future Directions and Emerging Research Avenues for Tert Butyl Peroxycarbamates

Development of Novel Peroxycarbamate Structures with Tuned Reactivity

Research has already demonstrated the synthesis of various peroxycarbamates, including bis(peroxycarbamates) derived from diisocyanates and tert-butyl hydroperoxide. lboro.ac.uk This approach allows for the creation of molecules with two peroxide units, potentially leading to interesting cross-linking applications. The thermal decomposition of tert-butyl N-methyl-N-(p-nitrophenyl)peroxycarbamate has also been studied, highlighting how electronic effects of substituents influence decomposition pathways. acs.org

Future work will likely involve:

Systematic Variation of Substituents: A systematic exploration of a wide range of alkyl and aryl substituents on the nitrogen atom will provide a deeper understanding of their influence on the O-O bond homolysis. Electron-donating groups are expected to increase the rate of decomposition, while electron-withdrawing groups should enhance thermal stability.

Introduction of Functional Groups: Incorporating other functional groups into the peroxycarbamate structure could lead to bifunctional reagents. For instance, a peroxycarbamate containing a polymerizable group could be used to synthesize graft copolymers.

Synthesis of Chiral Peroxycarbamates: The development of chiral, non-racemic peroxycarbamates could enable their use in asymmetric transformations, providing a new tool for stereoselective synthesis.

The ability to fine-tune the decomposition temperature and the reactivity of the resulting radicals will significantly broaden the applicability of tert-butyl peroxycarbamates as initiators and reagents.

Table 1: Influence of Substituents on Peroxycarbamate Properties (Hypothetical Data)

| Substituent on Nitrogen | Electronic Effect | Expected O-O Bond Dissociation Energy | Predicted Decomposition Rate |

| Methyl | Electron-donating | Lower | Faster |

| Phenyl | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Moderate |

| p-Nitrophenyl | Strong electron-withdrawing | Higher | Slower |

| p-Methoxyphenyl | Strong electron-donating | Lower | Faster |

This table presents a hypothetical correlation based on established principles of physical organic chemistry.

Integration with Advanced Catalytic Systems

The utility of peroxides is often enhanced through their use in conjunction with transition metal catalysts. These catalytic systems can promote the decomposition of the peroxide at lower temperatures and can control the reaction pathways of the resulting radical or ionic intermediates. A significant area of future research will be the integration of tert-butyl peroxycarbamates with advanced catalytic systems to unlock novel chemical transformations.

Precedent for this approach exists in related chemistries. For example, tert-butyl peroxybenzoate is used with copper catalysts for the Kharasch-Sosnovsky oxidation, which achieves allylic oxidation of alkenes. wikipedia.orgthieme-connect.com More recently, copper triflate has been used to catalyze the amidation of C-H bonds using N-sulfonated peroxycarbamates. researchgate.net These examples strongly suggest that tert-butyl peroxycarbamates could be valuable partners in a variety of metal-catalyzed reactions.

Future research directions include:

Screening of Metal Catalysts: A broad screening of transition metal catalysts (e.g., based on copper, iron, manganese, and rhodium) could identify optimal systems for activating tert-butyl peroxycarbamates for specific applications, such as C-H functionalization, epoxidation, or hydroxylation reactions.

Ligand Development for Stereocontrol: The design and synthesis of chiral ligands for metal catalysts could enable enantioselective transformations using tert-butyl peroxycarbamates as the oxidant or nitrogen source. This would be a major advance, as achieving high stereoselectivity in radical reactions is a significant challenge.

Mechanistic Investigations: Detailed mechanistic studies, combining experimental techniques with computational modeling, will be crucial to understand the interactions between the peroxycarbamate and the metal center. This knowledge will guide the rational design of more efficient and selective catalytic systems.

The synergy between novel peroxycarbamate structures and advanced catalytic systems promises to deliver a new generation of powerful synthetic methods.

Exploration of New Polymerization Applications

Organic peroxides are widely used as initiators for free-radical polymerization. specialchem.com Tert-butyl peroxybenzoate, for instance, is a common initiator for the polymerization of monomers like ethylene (B1197577) and styrene (B11656). wikipedia.org Tert-butyl peroxycarbamates are also effective polymerization initiators, and their unique structure offers potential advantages over traditional peresters and dialkyl peroxides. researchgate.netdtic.mil

The decomposition of a tert-butyl peroxycarbamate generates a tert-butoxyl radical and a carbamoyl (B1232498) radical. The presence of two distinct radical species could influence the initiation process and the properties of the resulting polymer in interesting ways. Furthermore, the synthesis of polymeric peroxycarbamates has been reported, where the peroxide functionality is part of a polymer backbone. researchgate.netglobalauthorid.com These macroinitiators can be used to synthesize block copolymers.

Future research in this area should focus on:

Controlled Radical Polymerization: Investigating the use of tert-butyl peroxycarbamates in controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. The ability to control the polymerization process would allow for the synthesis of polymers with well-defined architectures and low polydispersity.

Synthesis of Novel Block Copolymers: Exploiting polymeric peroxycarbamates to create a wider range of block copolymers with tailored properties. This could involve combining different monomer types to achieve unique combinations of, for example, hardness and flexibility, or hydrophilicity and hydrophobicity.

Grafting onto Surfaces: Using tert-butyl peroxycarbamates to initiate polymerization from surfaces, thereby creating polymer-modified materials with specific surface properties. This has applications in areas such as chromatography, biocompatible coatings, and nanocomposites.

The exploration of new polymerization applications for tert-butyl peroxycarbamates could lead to the development of advanced materials with novel properties and functionalities.

Table 2: Potential Polymerization Applications of Tert-butyl Peroxycarbamates

| Application | Type of Peroxycarbamate | Potential Advantage |

| Bulk Polymerization | Monofunctional | Tunable initiation temperature |

| Block Copolymer Synthesis | Polymeric Peroxycarbamate (Macroinitiator) | Synthesis of well-defined block structures |

| Surface Modification | Surface-anchored Peroxycarbamate | Covalent attachment of polymer chains |

| Controlled Radical Polymerization | Monofunctional | Potential for controlled polymer architecture |

Computational Design and Predictive Modeling for Peroxycarbamate Reactivity

The experimental development of new chemical entities and processes can be a time-consuming and resource-intensive endeavor. In recent years, computational chemistry has emerged as a powerful tool for accelerating this process. The application of computational design and predictive modeling to tert-butyl peroxycarbamates is a promising future research avenue that can guide experimental work and provide deep mechanistic insights.